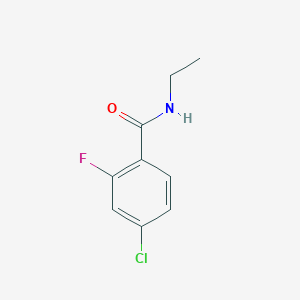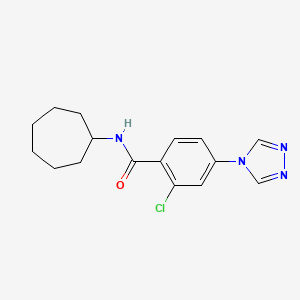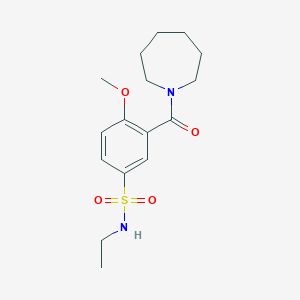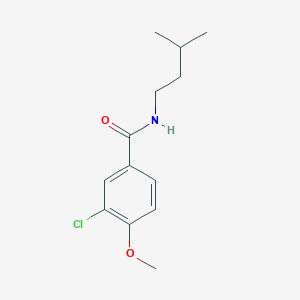
1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid, also known as CPACF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience.
作用机制
The mechanism of action of 1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters and receptors. It has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. This compound has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, which can help protect against oxidative stress. This compound has also been shown to reduce inflammation in the brain, which is important for the treatment of neurodegenerative diseases. In addition, this compound has been shown to improve cognitive function in animal models.
实验室实验的优点和局限性
1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. This compound is also stable and has a long shelf life, making it a reliable option for research purposes. However, there are some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. In addition, this compound has not been extensively studied in humans, which limits its potential for clinical applications.
未来方向
There are several future directions for research on 1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as an analgesic. This compound has been shown to reduce pain in animal models, and further studies are needed to determine its potential for use in humans. Finally, this compound could be used as a tool for studying the mechanisms of learning and memory, as it has been shown to modulate the activity of the NMDA receptor.
合成方法
1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid can be synthesized through a multistep process that involves the reaction of cyclopentadiene with acryloyl chloride, followed by the reaction of the resulting compound with piperidine and 2-fluorophenol. The final product is obtained through the addition of carboxylic acid. The synthesis of this compound has been optimized to improve yield and purity, making it a viable option for research purposes.
科学研究应用
1-(cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid has been studied extensively for its potential applications in medicinal chemistry and neuroscience. It has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been studied for its potential use as an analgesic, as it has been shown to reduce pain in animal models.
属性
IUPAC Name |
1-(2-cyclopent-2-en-1-ylacetyl)-4-(2-fluorophenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO4/c20-15-7-3-4-8-16(15)25-19(18(23)24)9-11-21(12-10-19)17(22)13-14-5-1-2-6-14/h1,3-5,7-8,14H,2,6,9-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUPRCSAPGRREH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C=C1)CC(=O)N2CCC(CC2)(C(=O)O)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5427352.png)
![(4aS*,8aR*)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5427359.png)
![N-[1-(4-ethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5427365.png)
![N-(2,4-dichlorophenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B5427367.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylbutanamide](/img/structure/B5427373.png)
![N-(2-ethoxyphenyl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5427375.png)

![{2-[hydroxy(phenyl)phosphoryl]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B5427401.png)
![N-(3,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5427402.png)


![ethyl 4-{[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B5427425.png)

![1-(1-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)pyrrolidin-2-one](/img/structure/B5427432.png)